2,4-Dichloro-5-fluoro-3-formylbenzoic acid chemical properties
2,4-Dichloro-5-fluoro-3-formylbenzoic acid chemical properties
An In-Depth Technical Guide to 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid: Properties, Synthesis, and Reactivity Analysis
Abstract
2,4-Dichloro-5-fluoro-3-formylbenzoic acid is a polysubstituted aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and three halogen substituents, presents a unique combination of reactive sites and electronic properties. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic strategies, and a detailed analysis of its reactivity profile. By examining the interplay of its functional groups, we aim to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a building block for complex molecular targets, particularly in the fields of pharmaceuticals and materials science.
Molecular Profile and Physicochemical Properties
The defining characteristic of 2,4-dichloro-5-fluoro-3-formylbenzoic acid is the dense packing of electron-withdrawing groups on the benzene ring. The two chlorine atoms, the fluorine atom, the formyl group, and the carboxylic acid group all pull electron density from the aromatic system. This electronic configuration profoundly influences the molecule's reactivity, acidity, and spectroscopic characteristics.
The IUPAC name for this compound is 2,4-dichloro-5-fluoro-3-formylbenzoic acid.[1] Its molecular formula is C8H3Cl2FO3, corresponding to a molecular weight of 237.01 g/mol .[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 214774-58-0 | [2] |
| Molecular Formula | C8H3Cl2FO3 | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| IUPAC Name | 2,4-dichloro-5-fluoro-3-formylbenzoic acid | [1] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | N/A |
| Melting Point | 144-146 °C (for the related 2,4-dichloro-5-fluorobenzoic acid) | [3] |
Note: Experimental data for the target compound is limited. The melting point provided is for the parent compound, 2,4-dichloro-5-fluorobenzoic acid, and is included for contextual reference.
Proposed Synthesis and Methodologies
The synthesis of highly substituted benzoic acids often requires a multi-step approach. While a specific, validated protocol for 2,4-dichloro-5-fluoro-3-formylbenzoic acid is not extensively documented in peer-reviewed literature, a logical synthetic pathway can be constructed from established organic chemistry principles, starting with the related compound, 2,4-dichloro-5-fluorobenzoic acid. This precursor is known to be an intermediate in the synthesis of antibacterial agents.[4][5]
The key transformation is the introduction of a formyl group at the C3 position. A plausible method for this is electrophilic aromatic substitution, specifically a formylation reaction.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid (Precursor)
This protocol is adapted from a patented process and demonstrates a reliable method for generating the necessary precursor.[4][5]
-
Acylation: To a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.[4]
-
Heating: Stir the resulting mixture at 120°C for 2 hours to drive the Friedel-Crafts acylation to completion.[4]
-
Quenching: Carefully pour the hot mixture onto 250 g of ice. The intermediate product, 2,4-dichloro-5-fluoro-acetophenone, will separate as an oil.
-
Extraction: Extract the oil into methylene chloride. Evaporate the solvent.
-
Oxidation: Add 450 ml of a sodium hypochlorite solution (containing 150 g of active chlorine/L) to the residue.[4]
-
Reflux: Stir the mixture for 1 hour without heating, then boil under reflux for 2 hours to facilitate the haloform reaction, converting the acetyl group to a carboxylate.[4]
-
Workup: After separating the chloroform byproduct, add 300 ml of water and 10 ml of 40% sodium hydrogen sulfite solution.[4]
-
Precipitation: Acidify the solution with concentrated hydrochloric acid to a pH of 1. The product, 2,4-dichloro-5-fluorobenzoic acid, will precipitate as a colorless powder.[4]
-
Isolation: Collect the solid by vacuum filtration and dry. The expected yield is approximately 80%.[4]
Reactivity Profile and Mechanistic Considerations
The reactivity of 2,4-dichloro-5-fluoro-3-formylbenzoic acid is dictated by its three primary functional groups: the carboxylic acid, the aldehyde, and the activated aromatic ring. The strong electron-withdrawing nature of the substituents makes the formyl group a highly reactive electrophile and activates the aromatic ring towards nucleophilic substitution.
Caption: Key reactive sites on the 2,4-dichloro-5-fluoro-3-formylbenzoic acid molecule.
Carboxylic Acid Reactivity
The carboxylic acid moiety can undergo standard transformations such as esterification and amide bond formation. These reactions are fundamental in drug discovery for modifying solubility and creating bio-isosteric replacements.
Aldehyde (Formyl Group) Reactivity
The formyl group is a key handle for synthetic elaboration. Its electrophilicity is enhanced by the adjacent electron-withdrawing groups on the ring.[6] This makes it highly susceptible to nucleophilic attack.
-
Reductive Amination: A powerful tool for introducing amine diversity, crucial for building libraries of potential drug candidates.
-
Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling the extension of the molecular framework.
-
Oxidation: The aldehyde can be easily oxidized to a second carboxylic acid group, creating a dicarboxylic acid derivative.
Aromatic Ring Reactivity
The high degree of halogenation and the presence of other deactivating groups make the aromatic ring electron-deficient. This property renders it susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction class not typically observed in electron-rich benzene systems. The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution by strong nucleophiles like amines or alkoxides.
Predictive Spectroscopic Characterization
-
¹H NMR: A single proton is attached to the aromatic ring at the C6 position. Due to the proximity of the fluorine and chlorine atoms, this proton is expected to appear as a doublet of doublets (dd) in the downfield region (δ 7.5-8.5 ppm).
-
¹³C NMR: Distinct signals would be expected for the carboxylic acid carbonyl (δ 165-175 ppm) and the aldehyde carbonyl (δ 190-200 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), two distinct C=O stretches for the acid and aldehyde (~1700-1750 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region (1000-1300 cm⁻¹).
Safety and Handling
Based on data for structurally similar compounds like 2,4-dichloro-5-fluorobenzoic acid, this compound should be handled with care.[7]
-
Hazard Classification: It is expected to be an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8][9]
-
Storage: Store in a cool, dry place in a tightly sealed container.[8]
Applications in Research and Development
The true value of 2,4-dichloro-5-fluoro-3-formylbenzoic acid lies in its role as a highly functionalized building block.
-
Pharmaceutical Synthesis: The substitution pattern is reminiscent of intermediates used in the synthesis of modern fluoroquinolone antibiotics.[10][11] The various functional groups allow for sequential, regioselective modifications to build complex active pharmaceutical ingredients (APIs).
-
Fine Chemicals and Materials Science: Its rigid, well-defined structure makes it a candidate for creating novel polymers, dyes, or agrochemicals where precise substituent placement is critical for function. Derivatives of related dichlorobenzoic acids have been investigated for applications such as potential antidiabetic agents.[12]
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- Med Chem. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
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